molecular formula C11H12O3 B12091187 2-(4-Isopropylphenyl)-2-oxoacetic acid

2-(4-Isopropylphenyl)-2-oxoacetic acid

Cat. No.: B12091187
M. Wt: 192.21 g/mol
InChI Key: KMHQQYBBGOYOIF-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 4-isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-isopropylacetophenone with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-isopropylbenzoic acid, while reduction could produce 2-(4-isopropylphenyl)-2-hydroxyacetic acid.

Scientific Research Applications

2-(4-Isopropylphenyl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylbenzoic acid: Similar in structure but lacks the keto group.

    2-(4-Isopropylphenyl)propanoic acid: Contains a propanoic acid group instead of an oxoacetic acid group.

    4-Isopropylphenylacetic acid: Similar but with an acetic acid group instead of an oxoacetic acid group.

Uniqueness

2-(4-Isopropylphenyl)-2-oxoacetic acid is unique due to the presence of both the isopropylphenyl and oxoacetic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-oxo-2-(4-propan-2-ylphenyl)acetic acid

InChI

InChI=1S/C11H12O3/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7H,1-2H3,(H,13,14)

InChI Key

KMHQQYBBGOYOIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(=O)O

Origin of Product

United States

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